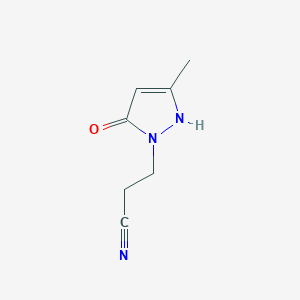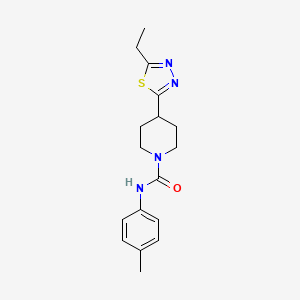
(5-Chloro-2-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(5-Chloro-2-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone" is a complex organic molecule. Its unique structure, featuring a phenyl ring substituted with chlorine and methoxy groups, as well as a pyrrolidinyl-methanone moiety linked to a dimethylpyrimidinyl group, has made it a subject of interest in various scientific domains.
準備方法
Synthetic Routes and Reaction Conditions
Synthesizing this compound typically involves multi-step organic synthesis techniques. The synthesis begins with the preparation of the core phenyl ring system, followed by stepwise introduction of the methoxy and chloro substituents. The pyrrolidinyl and pyrimidinyl components are introduced via selective reactions including nucleophilic substitution and condensation reactions, facilitated by specific catalysts under controlled temperatures and pressures.
Industrial Production Methods
Industrial production generally scales up the laboratory synthesis procedures. Batch reactors or continuous flow systems are utilized to maintain precise control over reaction conditions. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure product purity and yield optimization.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation to yield various oxidized derivatives.
Reduction: : Reduction reactions typically target the carbonyl group, converting it to alcohol derivatives.
Substitution: : Nucleophilic substitution reactions can modify the chloro or methoxy groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used as reducing agents.
Substitution: : Typical reagents include alkyl halides for alkylation and various nucleophiles for other substitutions.
Major Products Formed from These Reactions
Products from these reactions include alcohol derivatives from reduction, higher-order oxidized compounds, and various substituted derivatives from nucleophilic substitutions.
科学的研究の応用
The compound is used extensively in:
Chemistry: : As a precursor in the synthesis of more complex molecules.
Biology: : In studies of cellular pathways and receptor binding due to its unique structural motifs.
Medicine: : Potential therapeutic applications are under investigation due to its bioactive properties.
Industry: : Used in the development of specialized materials and as an intermediate in various manufacturing processes.
作用機序
The compound's mechanism of action involves interaction with molecular targets such as enzymes and receptors. Its structural features allow it to fit into specific binding sites, altering the activity of these biological molecules. Pathways influenced by the compound include signal transduction pathways and metabolic pathways.
類似化合物との比較
Compared to similar compounds, "(5-Chloro-2-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone" exhibits unique binding affinity and reaction profile. Similar compounds include:
(5-Chloro-2-methoxyphenyl)(3-((4-methylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
(5-Chloro-2-methoxyphenyl)(3-((4,6-dimethylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone These variations primarily differ in their pyrimidine substituents, influencing their chemical reactivity and biological activity.
特性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c1-11-8-12(2)21-18(20-11)25-14-6-7-22(10-14)17(23)15-9-13(19)4-5-16(15)24-3/h4-5,8-9,14H,6-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNYXFBJNVTFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=C(C=CC(=C3)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-[1-(Difluoromethyl)imidazol-2-yl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2738088.png)


![N-(3,5-dimethylphenyl)-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2738092.png)
![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2738096.png)
![N-(5-(2-phenoxypropanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2738097.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)ethyl)acetamide](/img/structure/B2738100.png)
![2-[(2-chlorobenzyl)sulfanyl]-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2738102.png)

![3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2738104.png)


![N-(2-methylquinolin-4-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2738108.png)
